2-Ethoxycarbonylamino-3,3,3-trifluoro-2-(5-methyl-pyridin-2-ylamino)-propionic acid methyl ester
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Overview
Description
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-2-pyridyl)amino]propanoate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a pyridyl group, and an ethoxycarbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-2-pyridyl)amino]propanoate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of 5-methyl-2-aminopyridine with ethyl chloroformate to form an intermediate, which is then reacted with trifluoroacetic anhydride to introduce the trifluoromethyl group. The final step involves the esterification of the resulting compound with methanol under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-2-pyridyl)amino]propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the pyridyl group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-2-pyridyl)amino]propanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds with unique properties.
Biology: Investigated for its potential as a bioactive molecule, including its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs with improved efficacy and safety profiles.
Industry: Utilized in the production of advanced materials, including polymers and coatings with enhanced chemical resistance and stability.
Mechanism of Action
The mechanism of action of methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-2-pyridyl)amino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the pyridyl group can facilitate interactions with aromatic residues in the target protein. These interactions can modulate the activity of the target, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: Similar in structure but lacks the trifluoromethyl group.
Ethyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-2-pyridyl)amino]propanoate: Similar but with an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-[(ethoxycarbonyl)amino]-3,3,3-trifluoro-2-[(5-methyl-2-pyridyl)amino]propanoate is unique due to the presence of both the trifluoromethyl group and the pyridyl group, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the pyridyl group facilitates specific interactions with biological targets.
Properties
Molecular Formula |
C13H16F3N3O4 |
---|---|
Molecular Weight |
335.28 g/mol |
IUPAC Name |
methyl 2-(ethoxycarbonylamino)-3,3,3-trifluoro-2-[(5-methylpyridin-2-yl)amino]propanoate |
InChI |
InChI=1S/C13H16F3N3O4/c1-4-23-11(21)19-12(10(20)22-3,13(14,15)16)18-9-6-5-8(2)7-17-9/h5-7H,4H2,1-3H3,(H,17,18)(H,19,21) |
InChI Key |
SVLPBJICOCJICR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC(C(=O)OC)(C(F)(F)F)NC1=NC=C(C=C1)C |
Origin of Product |
United States |
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